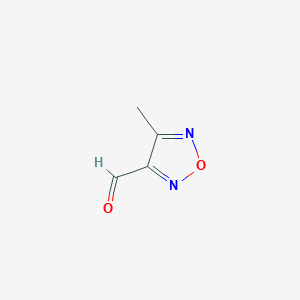
4-Methyl-1,2,5-oxadiazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methyl-1,2,5-oxadiazole-3-carbaldehyde is a chemical compound with the molecular formula C4H4N2O2 and a molecular weight of 112.087 . It is also known by other names such as 1,2,5-Oxadiazole-3-carboxaldehyde, 4-methyl-, 4-Methyl-3-furazancarbaldehyde, and 3-formyl-4-methyl-1,2,5-oxadiazole .
Molecular Structure Analysis
The molecular structure of 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde consists of four carbon atoms, four hydrogen atoms, two nitrogen atoms, and two oxygen atoms . The exact mass of the molecule is 112.027275 .Physical And Chemical Properties Analysis
4-Methyl-1,2,5-oxadiazole-3-carbaldehyde has a density of 1.3±0.1 g/cm3 and a boiling point of 201.5±32.0 °C at 760 mmHg . The flash point of the compound is 75.6±25.1 °C . The compound’s vapour pressure is 0.3±0.4 mmHg at 25°C, and it has a refractive index of 1.520 .Scientific Research Applications
Anti-Infective Agents
4-Methyl-1,2,5-oxadiazole-3-carbaldehyde: and its derivatives have been investigated for their anti-infective properties. Researchers have synthesized various substituted 1,2,4-oxadiazoles, which exhibit activities against bacteria, viruses, and parasites. These compounds hold promise as potential therapeutics for infectious diseases such as tuberculosis, malaria, and nosocomial infections .
Antifungal Applications
Compounds related to 1,3,4-oxadiazoles, including 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde , have been explored for their antifungal activity. These derivatives could play a role in developing novel antifungal agents.
Metabotropic Glutamate Receptor Modulation
An alanine derivative containing the 1,2,4-oxadiazole scaffold has shown affinity for metabotropic glutamate receptors (types II and IV). These receptors are attractive molecular targets for treating stroke, epilepsy, and neurodegenerative disorders .
Antibacterial Properties
Oxadiazole derivatives, including 1,2,4-oxadiazoles, have demonstrated antibacterial activity. They could potentially combat bacterial infections and contribute to the development of new antibiotics .
Anticancer and Antioxidant Effects
While research is ongoing, some oxadiazole derivatives exhibit anticancer properties. Additionally, their antioxidant activity suggests potential benefits in oxidative stress-related conditions .
Blood Pressure Regulation
Certain oxadiazole compounds have been investigated for their effects on blood pressure. Although more studies are needed, these findings highlight the versatility of this heterocyclic scaffold .
properties
IUPAC Name |
4-methyl-1,2,5-oxadiazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c1-3-4(2-7)6-8-5-3/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCWXHPOWMHHPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567288 |
Source


|
| Record name | 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,2,5-oxadiazole-3-carbaldehyde | |
CAS RN |
90507-35-0 |
Source


|
| Record name | 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1,2,5-oxadiazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1283502.png)

![Thieno[2,3-c]pyridin-3-amine](/img/structure/B1283511.png)
![5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283513.png)



